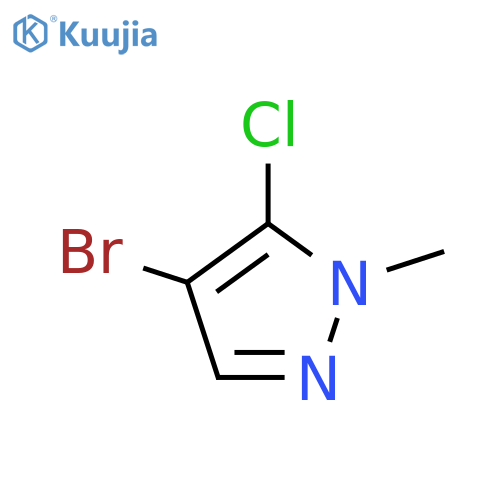

Cas no 1350323-81-7 (4-bromo-5-chloro-1-methyl-1H-pyrazole)

1350323-81-7 structure

商品名:4-bromo-5-chloro-1-methyl-1H-pyrazole

4-bromo-5-chloro-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-bromo-5-chloro-1-methyl-1H-pyrazole

- DB-123365

- 1350323-81-7

- 4-bromo-5-chloro-1-methylpyrazole

- AT34059

- SCHEMBL1359420

- 4-bromo-5-chloro-1-methyl-pyrazole

- MFCD31414557

- RNUUKIVMZUYLJQ-UHFFFAOYSA-N

-

- インチ: 1S/C4H4BrClN2/c1-8-4(6)3(5)2-7-8/h2H,1H3

- InChIKey: RNUUKIVMZUYLJQ-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(Cl)=C(Br)C=N1

計算された属性

- せいみつぶんしりょう: 193.92464g/mol

- どういたいしつりょう: 193.92464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 90.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 17.8Ų

4-bromo-5-chloro-1-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1322328-5g |

4-bromo-5-chloro-1-methyl-1H-pyrazole |

1350323-81-7 | 95% | 5g |

$1285 | 2024-07-19 | |

| abcr | AB600715-1g |

4-Bromo-5-chloro-1-methyl-1H-pyrazole; . |

1350323-81-7 | 1g |

€670.40 | 2024-07-19 | ||

| eNovation Chemicals LLC | Y1322328-2g |

4-bromo-5-chloro-1-methyl-1H-pyrazole |

1350323-81-7 | 95% | 2g |

$945 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1322328-1g |

4-bromo-5-chloro-1-methyl-1H-pyrazole |

1350323-81-7 | 95% | 1g |

$695 | 2024-07-19 | |

| abcr | AB600715-250mg |

4-Bromo-5-chloro-1-methyl-1H-pyrazole; . |

1350323-81-7 | 250mg |

€289.00 | 2024-07-19 | ||

| eNovation Chemicals LLC | Y1322328-10g |

4-bromo-5-chloro-1-methyl-1H-pyrazole |

1350323-81-7 | 95% | 10g |

$1865 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1322328-100g |

4-bromo-5-chloro-1-methyl-1H-pyrazole |

1350323-81-7 | 95% | 100g |

$8650 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1322328-100g |

4-bromo-5-chloro-1-methyl-1H-pyrazole |

1350323-81-7 | 95% | 100g |

$8650 | 2025-02-26 |

4-bromo-5-chloro-1-methyl-1H-pyrazole 関連文献

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

1350323-81-7 (4-bromo-5-chloro-1-methyl-1H-pyrazole) 関連製品

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1350323-81-7)4-bromo-5-chloro-1-methyl-1H-pyrazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):386/1352